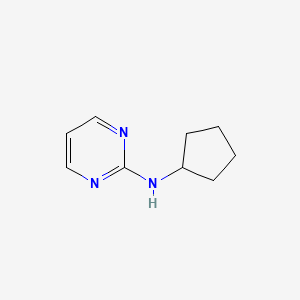![molecular formula C16H21NO2 B2999123 N-{[2-(4-methylphenyl)oxan-3-yl]methyl}prop-2-enamide CAS No. 2094143-96-9](/img/structure/B2999123.png)
N-{[2-(4-methylphenyl)oxan-3-yl]methyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-methylphenyl)oxan-3-yl]methyl}prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPO or MPOX and is a member of the oxanamide family. MPOX has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of novel therapeutics.
Mechanism of Action
The mechanism of action of MPOX is not fully understood. However, studies have shown that MPOX inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, MPOX has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
MPOX has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that MPOX can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the activity of certain neurotransmitters. Additionally, MPOX has also been shown to exhibit anti-inflammatory properties, which may contribute to its potential use in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of MPOX is its potent anti-cancer properties. Additionally, MPOX exhibits a range of other pharmacological properties that make it a potential candidate for the development of novel therapeutics. However, one of the limitations of MPOX is its complex synthesis, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on MPOX. One area of research is the development of novel therapeutics based on MPOX. Additionally, further studies are needed to fully understand the mechanism of action of MPOX and to identify potential targets for its use in the treatment of cancer and neurological disorders. Finally, studies are needed to optimize the synthesis of MPOX and to develop more efficient methods for its production.
Synthesis Methods
The synthesis of MPOX is a complex process that involves several steps. The first step involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with 3-chloropropionyl chloride to form 3-chloro-2-(4-methylphenyl)oxan-3-yl propionate. Finally, the reaction of this intermediate with propargylamine yields MPOX.
Scientific Research Applications
MPOX has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that MPOX exhibits potent anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, MPOX has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[[2-(4-methylphenyl)oxan-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-15(18)17-11-14-5-4-10-19-16(14)13-8-6-12(2)7-9-13/h3,6-9,14,16H,1,4-5,10-11H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLNYFKPDVAADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(CCCO2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2999040.png)
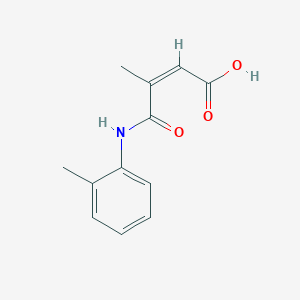
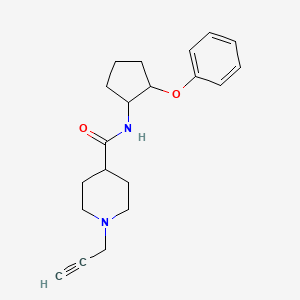
![(2Z)-2-[(4-carbamoylphenyl)imino]-6-chloro-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2999044.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2999045.png)
![1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2999046.png)
![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B2999050.png)
![2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one](/img/structure/B2999052.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one](/img/structure/B2999056.png)
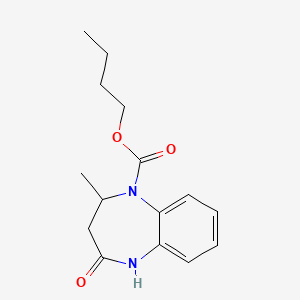
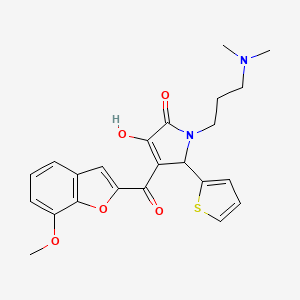
![N-(2,4-dimethylphenyl)-2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)acetamide](/img/structure/B2999060.png)
